

Spectroscopic Profile of 1-bromo-1-methylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-1-methylcyclohexane

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This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the compound **1-bromo-1-methylcyclohexane**. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a comprehensive overview of its structural characterization through spectroscopic methods.

Summary of Spectral Data

The following tables summarize the predicted quantitative spectral data for **1-bromo-1-methylcyclohexane**. It is important to note that experimentally obtained spectra for this specific compound are not readily available in public databases. Therefore, the presented data is a projection based on the analysis of structurally similar compounds and established principles of NMR and IR spectroscopy.

Table 1: Predicted ^1H NMR Spectral Data for 1-bromo-1-methylcyclohexane

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 1.75	Singlet	3H	-CH ₃
~ 1.60 - 2.10	Multiplet	10H	Cyclohexyl protons (-CH ₂ -)

Disclaimer: Predicted data based on analogous structures.

Table 2: Predicted ¹³C NMR Spectral Data for 1-bromo-1-methylcyclohexane

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~ 70	Quaternary	C-Br
~ 40	Secondary	-CH ₂ - (adjacent to C-Br)
~ 30	Primary	-CH ₃
~ 25	Secondary	-CH ₂ -
~ 23	Secondary	-CH ₂ -

Disclaimer: Predicted data based on analogous structures. A PubChem entry mentions the existence of a ¹³C NMR spectrum, but the specific data is not provided[1].

Table 3: Predicted IR Spectral Data for 1-bromo-1-methylcyclohexane

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
2930 - 2850	Strong	C-H (alkane)	Stretching
1450	Medium	C-H (alkane)	Bending
~ 680 - 550	Strong	C-Br	Stretching

Disclaimer: Predicted data based on typical absorption regions for alkyl halides.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra, which can be adapted for **1-bromo-1-methylcyclohexane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra involves dissolving a small amount of the sample in a deuterated solvent, such as chloroform-d (CDCl_3), and placing it in an NMR tube. The spectrum is then recorded on an NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-20 mg of **1-bromo-1-methylcyclohexane**.
- Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3).
- Transfer the solution into a clean 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR: A standard one-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, and relaxation delay.
- ^{13}C NMR: A proton-decoupled experiment is commonly performed to obtain singlets for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

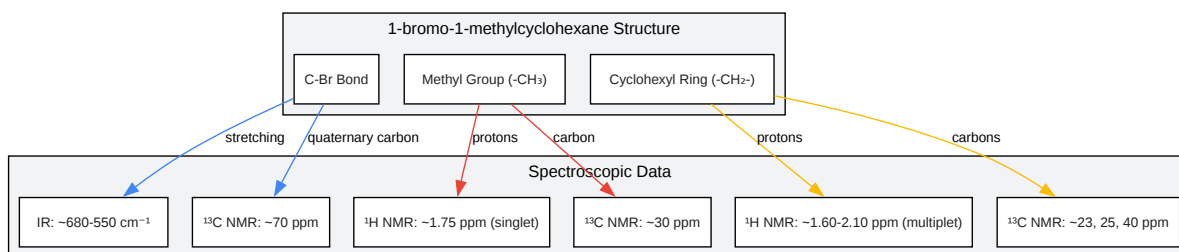
For a liquid sample like **1-bromo-1-methylcyclohexane**, the IR spectrum can be obtained using the neat liquid technique, often with Attenuated Total Reflectance (ATR).

Sample Preparation and Analysis:

- Ensure the ATR crystal of the FTIR spectrometer is clean.
- Place a small drop of **1-bromo-1-methylcyclohexane** directly onto the ATR crystal.
- Acquire the spectrum. Typically, a background spectrum of the empty crystal is recorded first and automatically subtracted from the sample spectrum.

Visualization of Spectral Correlations

The following diagram illustrates the logical relationship between the key structural features of **1-bromo-1-methylcyclohexane** and their expected spectroscopic signals.



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Structural-Spectral Correlations

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References

- 1. 1-Bromo-1-methylcyclohexane | C₇H₁₃Br | CID 12502129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Spectroscopic Profile of 1-bromo-1-methylcyclohexane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3058953#1-bromo-1-methylcyclohexane-spectral-data-nmr-ir]

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